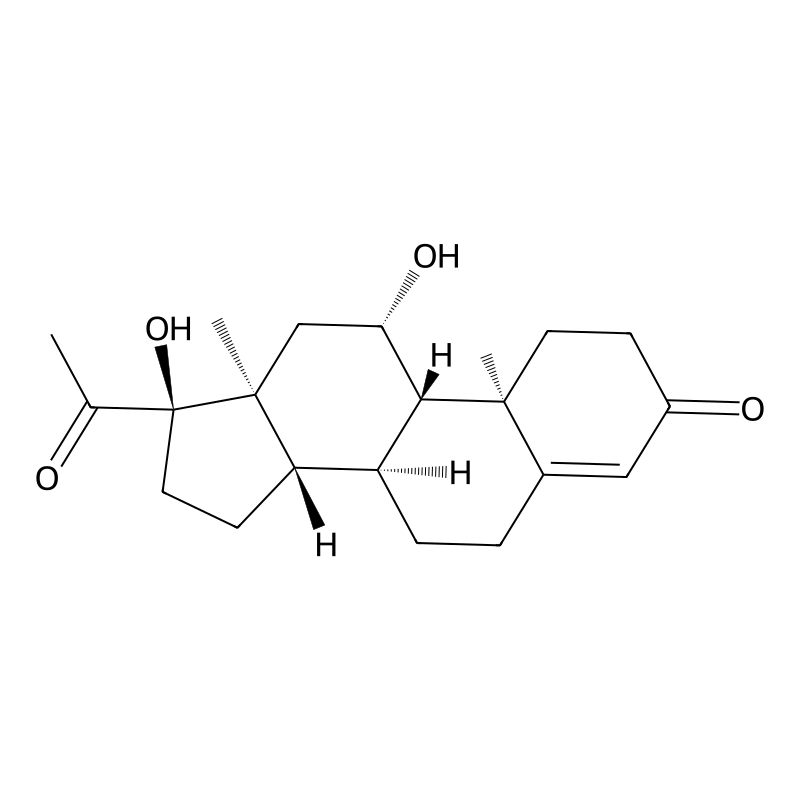

21-Deoxycortisol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

21-Deoxycortisol (21-DOF) is a critical endogenous steroid intermediate and the definitive biomarker for 21-hydroxylase deficiency (21-OHD), the primary cause of congenital adrenal hyperplasia (CAH). As clinical diagnostics transition from traditional immunoassays to highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS), the procurement of high-purity 21-Deoxycortisol analytical standards has become essential. Unlike legacy markers, 21-Deoxycortisol provides unambiguous differentiation of disease states from physiological stress, making it an indispensable reference material for assay calibration, isobaric resolution, and the elimination of false-positive diagnostic results in both neonatal and adult endocrinology workflows [1].

Relying on the traditional first-tier biomarker, 17-hydroxyprogesterone (17-OHP), or standard cortisol immunoassays leads to severe diagnostic inaccuracies. 17-OHP levels frequently spike in healthy premature neonates or due to physiological stress, resulting in high false-positive rates that burden healthcare systems. Furthermore, 21-Deoxycortisol exhibits high cross-reactivity in conventional cortisol immunoassays (ECLIA/RIA), causing clinically significant false positives. Generic substitution or reliance on legacy markers fails because only the exact 21-Deoxycortisol standard enables the precise LC-MS/MS calibration required to chromatographically separate isobaric interferences (such as 11-deoxycorticosterone) and achieve 100% diagnostic specificity [1].

Superior Diagnostic Specificity over 17-OHP in Newborn Screening

In second-tier LC-MS/MS screening for 21-hydroxylase deficiency, 21-Deoxycortisol dramatically outperforms 17-OHP. Studies demonstrate that while 17-OHP is heavily influenced by gestational age and stress, 21-Deoxycortisol remains unaffected, yielding a 100% sensitivity and 99-100% specificity at targeted cutoffs (e.g., 7.9 nmol/L). This eliminates the overlapping concentrations between unaffected and confirmed CAH cases seen with 17-OHP [1].

| Evidence Dimension | Diagnostic Specificity for CAH |

| Target Compound Data | 21-Deoxycortisol (100% specificity, unaffected by gestational age) |

| Comparator Or Baseline | 17-OHP (High false-positive rate, heavily impacted by gestational age) |

| Quantified Difference | Reduction of false positives to near-zero using 21-Deoxycortisol cutoffs. |

| Conditions | Second-tier LC-MS/MS newborn screening of dried blood spots. |

Procuring this standard for second-tier LC-MS/MS workflows is critical to eliminating costly false positives and unnecessary clinical interventions.

Isobaric Resolution and Chromatographic Separation

Accurate quantification of adrenal steroids requires strict chromatographic separation of isobaric compounds sharing the same molecular weight (330.46 g/mol). 21-Deoxycortisol and 17-OHP have clinically relevant isomeric interferences, such as 11-deoxycorticosterone and 11-hydroxyprogesterone. Without the pure 21-Deoxycortisol standard to validate retention times, LC-MS/MS methods suffer from irregular quantification errors, an issue reported in up to 45% of unvalidated laboratories [1].

| Evidence Dimension | Analytical Accuracy via Isobaric Separation |

| Target Compound Data | Validated LC-MS/MS using 21-Deoxycortisol standard (Resolves isomers, 0% interference) |

| Comparator Or Baseline | Unvalidated LC-MS/MS (Up to 45% of labs report irregular errors due to unseparated isobars) |

| Quantified Difference | Complete elimination of isomeric interference. |

| Conditions | LC-MS/MS method development and validation. |

Kit manufacturers and clinical labs must procure this exact standard to prove their chromatographic methods resolve critical isobaric interferences.

Elimination of Immunoassay Cross-Reactivity

21-Deoxycortisol accumulates to very high concentrations in 21-hydroxylase deficiency and exhibits significant cross-reactivity in standard commercial cortisol immunoassays (e.g., Roche Elecsys). This structural similarity causes clinically relevant false positives for cortisol. Transitioning to LC-MS/MS calibrated with pure 21-Deoxycortisol reference material is the only way to bypass this cross-reactivity and accurately quantify true cortisol alongside 21-Deoxycortisol [1].

| Evidence Dimension | Assay Cross-Reactivity |

| Target Compound Data | LC-MS/MS calibrated with 21-Deoxycortisol standard (Specific quantification) |

| Comparator Or Baseline | Standard Cortisol Immunoassay (High false-positive cross-reactivity) |

| Quantified Difference | LC-MS/MS prevents overestimation of cortisol caused by 21-Deoxycortisol accumulation. |

| Conditions | Measurement of cortisol in patients with adrenal hyperplasia. |

Diagnostic assay developers must procure 21-Deoxycortisol to profile immunoassay cross-reactivity or to validate superior LC-MS/MS specificity.

Differentiation of Non-Classic CAH from PCOS

In adult women presenting with androgen excess, distinguishing Non-Classic CAH (NCCAH) from Polycystic Ovary Syndrome (PCOS) is challenging. LC-MS/MS measurement of stimulated 21-Deoxycortisol provides 100% sensitivity and 100% specificity for NCCAH at a >13.3 nmol/L threshold. In contrast, 17-OHP requires complex molecular genotyping to confirm heterozygosity and has lower specificity [1].

| Evidence Dimension | Diagnostic Specificity for NCCAH vs PCOS |

| Target Compound Data | Stimulated 21-Deoxycortisol (>13.3 nmol/L threshold = 100% specificity) |

| Comparator Or Baseline | Stimulated 17-OHP (Lower specificity, requires genotyping confirmation) |

| Quantified Difference | 21-Deoxycortisol achieves perfect discrimination without genetic testing. |

| Conditions | Synacthen stimulation test (SST) analyzed via LC-MS/MS. |

Endocrinology labs should prioritize 21-Deoxycortisol standards to offer highly accurate, genotyping-free diagnostic panels for PCOS and NCCAH.

Second-Tier Newborn Screening (NBS) for CAH

Utilizing 21-Deoxycortisol as the primary decision marker in LC-MS/MS panels to drastically reduce false-positive rates associated with 17-OHP in premature infants [1].

Adult Endocrinology and PCOS Diagnostics

Implementing 21-Deoxycortisol quantification to definitively distinguish Non-Classic Congenital Adrenal Hyperplasia (NCCAH) from Polycystic Ovary Syndrome (PCOS) without the need for complex genotyping [2].

LC-MS/MS Method Validation and Isobaric Resolution

Procuring the standard to optimize chromatographic gradients, ensuring the complete separation of 21-Deoxycortisol from interfering isobaric steroids like 11-deoxycorticosterone [3].

Immunoassay Cross-Reactivity Profiling

Using the pure analytical standard to test and document the cross-reactivity limits of commercial cortisol immunoassays during kit development and quality control [4].

References

- [1] Held PK, et al. 21-Deoxycortisol is a Key Screening Marker for 21-Hydroxylase Deficiency. J Pediatr. 2022 Mar;242:213-219.e1.

- [2] Kamaruddin et al. Serum 21-Deoxycortisol for Diagnosis of Nonclassic Congenital Adrenal Hyperplasia in Women With Androgen Excess. J Clin Endocrinol Metab. 2023 Nov; 108(12):3181-3189.

- [3] Gidley et al. Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation. Int J Neonatal Screen. 2023; 9(4):55.

- [4] Krasowski et al. Cross-reactivity of steroid hormone immunoassays: Clinical significance and two-dimensional molecular similarity prediction. BMC Clin Pathol. 2015; 15:15.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Other CAS

Wikipedia

Use Classification

Dates

Explore Compound Types